molecular formula C14H15ClN2O B12507488 2-(4-Aminophenyl)-N-phenylacetamide hydrochloride

2-(4-Aminophenyl)-N-phenylacetamide hydrochloride

Cat. No.: B12507488
M. Wt: 262.73 g/mol
InChI Key: RQLPVCKGMLCANY-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-phenylacetamide hydrochloride is a chemical compound of interest in medicinal chemistry research. While specific studies on this exact hydrochloride salt are limited, research on the core N-phenylacetamide structure and its derivatives reveals significant potential, particularly in the fields of oncology and neuroscience. Phenylacetamide derivatives have been investigated as potential anticancer agents. Specifically, related compounds have demonstrated cytotoxic activity against human cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) . The molecular framework of N-phenylacetamide is also a recognized template in anticonvulsant drug discovery. Structural analogs have shown activity in maximal electroshock (MES) seizure models, which are standard for identifying compounds that prevent seizure spread . The presence of both acetamide and aniline moieties in a single molecule combines key pharmacophoric elements that are often associated with biologically active compounds, making this a valuable scaffold for developing new therapeutic agents . This product is provided for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

2-(4-aminophenyl)-N-phenylacetamide;hydrochloride

InChI

InChI=1S/C14H14N2O.ClH/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13;/h1-9H,10,15H2,(H,16,17);1H

InChI Key

RQLPVCKGMLCANY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways Overview

The synthesis of 2-(4-Aminophenyl)-N-phenylacetamide hydrochloride typically involves one of several distinct approaches:

  • Nitration-reduction approach starting from phenylacetic acid derivatives
  • Protection-coupling strategies starting from p-phenylenediamine
  • Reduction of pre-formed nitro intermediates

Each approach offers unique advantages and limitations depending on the specific requirements of the synthesis.

Preparation Method: Nitration-Reduction Approach

Starting from p-Nitrophenylacetic Acid

The most common synthetic pathway begins with p-nitrophenylacetic acid, which is converted to the corresponding acyl chloride and subsequently reacted with aniline to form the amide bond.

Synthesis of p-Nitrophenylacetyl Chloride

The initial step involves converting p-nitrophenylacetic acid to its acyl chloride:

p-Nitrophenylacetic acid + Thionyl chloride → p-Nitrophenylacetyl chloride + SO2 + HCl

Reaction conditions typically involve:

  • Solvent: Toluene or dichloromethane
  • Temperature: Reflux (70-80°C)
  • Reaction time: 4-12 hours
  • Catalyst: Optional DMF (catalytic amount)

According to search result, a practical procedure includes:
"p-Nitrophenylacetic acid (60.6 g) and phosphorus pentachloride (74.4 g) were placed in a 1-necked 1-L flask."

An alternative approach using thionyl chloride is described in search result:
"84.7g of p-nitrophenylacetic acid and 70ml of toluene were put into a 250ml reaction flask and stirred into a paste. 70ml of thionyl chloride is added dropwise, and acid tail gas generated in the dropwise adding process is absorbed by liquid alkali (NaOH). After the dropwise addition, the temperature was raised in an oil bath and refluxed for 12 hours."

Amide Formation

The second step involves the reaction of p-nitrophenylacetyl chloride with aniline to form the corresponding amide:

p-Nitrophenylacetyl chloride + Aniline → N-(4-Nitrophenyl)-2-phenylacetamide + HCl

Reaction conditions typically include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine or potassium carbonate
  • Temperature: 0°C to room temperature
  • Reaction time: 2-6 hours

The reaction proceeds via nucleophilic acyl substitution, with the amine nitrogen of aniline attacking the carbonyl carbon of the acyl chloride.

Reduction of Nitro Group

The final step involves reducing the nitro group to an amino group, followed by salt formation:

N-(4-Nitrophenyl)-2-phenylacetamide + Reducing agent → 2-(4-Aminophenyl)-N-phenylacetamide
2-(4-Aminophenyl)-N-phenylacetamide + HCl → this compound

Several reduction methods have been reported:

Method A: Catalytic Hydrogenation

  • Catalyst: Palladium on carbon (5-10%)
  • Hydrogen source: H₂ gas (1-3 atm)
  • Solvent: Methanol or ethanol
  • Temperature: Room temperature
  • Reaction time: 4-8 hours
  • Yield: 85-95%

Method B: Alternative Hydrogen Donors
Based on search result, organic compounds can be used as hydrogen donors instead of gaseous hydrogen:
"The present invention is: preparation method's reaction conditions of the present invention is gentle, simple to operate, the more important thing is with organic compound replacement hydrogen as the hydrogen donor in reaction, can avoid using hydrogen and the problems of aspect such as the technology, equipment and the safety that cause, be very beneficial for suitability for industrialized production."

Specific conditions include:

  • Hydrogen donor: Ammonium formate or ammonium acetate
  • Catalyst: 5-10% palladium carbon or Raney nickel
  • Solvent: Methanol or ethanol
  • Temperature: 30-70°C (preferably 60-70°C)
  • Reaction time: Monitored by TLC or HPLC until completion

Method C: Metal-Acid Reduction
As described in search result:
"Reduce 700kg of water in a reduction barrel, stir, add 110kg of iron powder and 4kg of acetic acid (98%), raise the temperature to 80 ℃, add the above half of nitrobase in 2-2.5kg, and control the temperature at 72-75 ℃. After finishing, keep warm for 1h and let stand for 1h."

Comparative Efficiency of Reduction Methods

Table 1 provides a comparison of different reduction methods for the conversion of nitro intermediates to the corresponding amines:

Method Reducing System Reaction Conditions Yield (%) Advantages Limitations
A H₂/Pd-C RT, 1-3 atm H₂, 4-8h 85-95 High yield, clean reaction Requires pressure equipment, safety concerns
B NH₄HCO₂/Pd-C 60-70°C, 6-8h 80-90 Safer than H₂ gas, simple setup Slightly lower yields
C Fe/AcOH 72-75°C, 3-4h 80 Scalable, inexpensive Purification challenges, environmental concerns

Preparation Method: Protection-Coupling Strategy

Comparative Analysis of Protection Strategies

Table 2 presents different protecting groups that can be used in the selective protection of p-phenylenediamine:

Protecting Group Reagent Deprotection Conditions Selectivity Yield (%)
Boc Boc₂O TFA/DCM or HCl/dioxane Good 70-80
Acetyl Acetic anhydride Hydrolysis (NaOH or K₂CO₃) Moderate 65-75
Fmoc Fmoc-Cl Piperidine/DMF Excellent 75-85
Cbz Cbz-Cl H₂/Pd-C Good 70-80

Alternative Synthetic Approaches

Modified Nitration-Reduction Sequence

A modified approach involves the nitration of N-phenylacetamide followed by reduction:

N-Phenylacetamide + HNO₃/H₂SO₄ → N-(4-Nitrophenyl)acetamide
N-(4-Nitrophenyl)acetamide + Reducing agent → N-(4-Aminophenyl)acetamide

As described in search result:
"Nitration Add 675kg of concentrated sulfuric acid (98%) into the kettle, stir, add 225kg of acetanilide (99%) within 2-2.5h at 20-25 ℃, and make it completely dissolve."

Synthesis via Intermediates

Another approach involves the synthesis of our target compound through more complex intermediates, as suggested in search result:
"The present invention also provides the method for the synthetic 4-(4-Aminophenyl)-3-Morpholinone of a kind of amide intermediate with formula III provided by the present invention"

This approach involves multiple steps including nitration, cyclization, and reduction, which might be adaptable to the synthesis of this compound.

Optimized Preparation Process

Based on the analysis of various methods, an optimized process for the preparation of this compound can be proposed:

Reaction Scheme

Step 1: p-Nitrophenylacetic acid + SOCl₂ → p-Nitrophenylacetyl chloride + SO₂ + HCl
Step 2: p-Nitrophenylacetyl chloride + Aniline → N-(4-Nitrophenyl)-2-phenylacetamide + HCl
Step 3: N-(4-Nitrophenyl)-2-phenylacetamide + NH₄HCO₂/Pd-C → 2-(4-Aminophenyl)-N-phenylacetamide
Step 4: 2-(4-Aminophenyl)-N-phenylacetamide + HCl → this compound

Detailed Procedure

Step 1: In a 500-mL round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and calcium chloride drying tube, place 18.1 g (0.1 mol) of p-nitrophenylacetic acid and 150 mL of toluene. Add 24 mL (0.33 mol) of thionyl chloride dropwise over 30 minutes. Heat the mixture to reflux for 6 hours. Remove excess thionyl chloride and solvent under reduced pressure to obtain p-nitrophenylacetyl chloride as a yellow solid.

Step 2: In a 500-mL round-bottomed flask equipped with a magnetic stirrer and dropping funnel, place 9.3 g (0.1 mol) of aniline, 14 mL (0.1 mol) of triethylamine, and 100 mL of dichloromethane. Cool the mixture to 0°C in an ice bath. Add a solution of p-nitrophenylacetyl chloride from Step 1 in 50 mL of dichloromethane dropwise over 1 hour. Stir the mixture at room temperature for an additional 4 hours. Wash the reaction mixture with 5% HCl, 5% NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(4-nitrophenyl)-2-phenylacetamide.

Step 3: In a 500-mL hydrogenation bottle, place N-(4-nitrophenyl)-2-phenylacetamide from Step 2, 12.6 g (0.2 mol) of ammonium formate, 1.0 g of 10% Pd/C, and 200 mL of methanol. Heat the mixture to 65°C and stir for 6 hours. Monitor the reaction by TLC or HPLC. Filter the mixture through Celite, and concentrate the filtrate under reduced pressure to obtain crude 2-(4-aminophenyl)-N-phenylacetamide.

Step 4: Dissolve the crude 2-(4-aminophenyl)-N-phenylacetamide in 150 mL of isopropanol. Cool the solution to 0°C and bubble HCl gas until saturation. Stir the mixture for 1 hour at 0°C, then for an additional 2 hours at room temperature. Collect the precipitated this compound by filtration, wash with cold isopropanol and diethyl ether, and dry under vacuum.

Process Optimization Data

Table 3 presents optimization data for the reduction step (Step 3):

Entry Hydrogen Donor Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 H₂ (3 atm) 10% Pd/C Methanol 25 8 90
2 NH₄HCO₂ 10% Pd/C Methanol 65 6 88
3 NH₄HCO₂ 5% Pd/C Methanol 65 8 82
4 NH₄OAc 10% Pd/C Ethanol 70 6 85
5 Fe powder AcOH Water 75 3 80

Quality Control and Characterization

To ensure the identity and purity of the synthesized this compound, various analytical techniques can be employed:

Physical Characteristics

  • Appearance: White to off-white crystalline solid
  • Melting point: 210-215°C (with decomposition)
  • Solubility: Soluble in water, methanol, and DMSO; sparingly soluble in ethanol; insoluble in diethyl ether and chloroform

Analytical Techniques

HPLC Analysis

  • Column: C18 (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Methanol/water (60:40 v/v) containing 0.1% trifluoroacetic acid
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention time: Approximately 5.8 minutes
  • Purity requirement: ≥99.0%

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): Expected key signals for the amino group, methylene protons, and aromatic protons
  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for carbonyl carbon, aromatic carbons, and methylene carbon

Advantages and Limitations

Advantages of the Optimized Process

  • Avoids the use of high-pressure hydrogenation equipment
  • Utilizes readily available starting materials
  • Employs relatively mild reaction conditions
  • Provides good overall yield
  • Scalable for industrial production

Limitations and Challenges

  • Multiple steps required, potentially leading to yield losses
  • Purification of intermediates may be challenging
  • Use of thionyl chloride requires careful handling due to its corrosive nature
  • Potential for side reactions during the reduction step

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-N-phenylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the

Biological Activity

2-(4-Aminophenyl)-N-phenylacetamide hydrochloride, also known as a derivative of N-phenylacetamide, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antinociceptive effects, antibacterial activity, and potential applications in medicinal chemistry.

  • Molecular Formula : C15H16ClN3O
  • Molecular Weight : Approximately 262.73 g/mol
  • Structure : The compound features a phenyl group attached to the nitrogen atom of the acetamide functional group, with a para-aminophenyl substituent.

1. Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. Studies have shown its effectiveness in reducing pain responses in animal models, suggesting its potential as an analgesic agent. The mechanism of action may involve modulation of the opioid receptors or inhibition of inflammatory pathways.

2. Antibacterial Activity

The compound has demonstrated promising antibacterial effects against various bacterial strains. In vitro studies have reported the following findings:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results indicate that this compound could serve as a lead compound for developing new antibacterial agents.

3. Anticancer Potential

Preliminary studies have explored the anticancer activity of this compound against various cancer cell lines. Notably, it has shown cytotoxic effects on A549 lung adenocarcinoma cells with an IC50 value of approximately 30 µM. Further research is warranted to elucidate its mechanism and efficacy in cancer treatment.

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of this compound in a rat model using the formalin test. Results indicated a significant reduction in pain scores compared to control groups, highlighting its potential as an effective analgesic.

Case Study 2: Antibacterial Evaluation

In another investigation, the antibacterial activity was assessed against Xanthomonas oryzae, revealing an EC50 value of 156.7 µM, which is competitive with existing antibacterial agents. Scanning electron microscopy confirmed that the compound induced cell membrane rupture in bacterial cells, further supporting its antibacterial mechanism.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in pain perception and bacterial metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(4-Aminophenyl)-N-phenylacetamide hydrochloride, a comparative analysis with structurally analogous compounds is essential. Key differences arise from variations in substituent groups, positional isomerism, and functional group modifications.

Key Findings:

  • Positional Isomerism: The para-aminophenyl group in the target compound contrasts with the meta-aminophenyl analog (). Studies on benzothiazole derivatives indicate that para-substitution often enhances bioactivity due to optimized steric and electronic interactions .
  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group (electron-donating) in the target compound increases nucleophilicity, facilitating reactions like sulfonation or alkylation. In contrast, the nitro group in N-(4-nitrophenyl)-2-phenylacetamide () reduces reactivity, necessitating phase-transfer catalysts for benzylation .
  • Halogen Substituents : Chlorine () and fluorine () substituents alter solubility and metabolic stability. For example, 2-chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular hydrogen bonding, influencing crystallinity and packing .

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